molecular formula C12H20N2 B1368194 (2-Aminomethyl-benzyl)-diethyl-amine CAS No. 84227-68-9

(2-Aminomethyl-benzyl)-diethyl-amine

Cat. No.: B1368194
CAS No.: 84227-68-9
M. Wt: 192.3 g/mol
InChI Key: CVVJKBIPNSXFSQ-UHFFFAOYSA-N
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Description

(2-Aminomethyl-benzyl)-diethyl-amine is an organic compound that features a benzyl group substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminomethyl-benzyl)-diethyl-amine typically involves the reaction of benzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamine group. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Aminomethyl-benzyl)-diethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Aminomethyl-benzyl)-diethyl-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminomethyl-benzyl)-diethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    (2-Aminomethyl-benzyl)-dimethyl-amine: Similar structure but with methyl groups instead of ethyl groups.

    (2-Aminomethyl-benzyl)-dipropyl-amine: Similar structure but with propyl groups instead of ethyl groups.

    (2-Aminomethyl-benzyl)-diisopropyl-amine: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness: (2-Aminomethyl-benzyl)-diethyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of ethyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[[2-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVJKBIPNSXFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424554
Record name (2-Aminomethyl-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84227-68-9
Record name (2-Aminomethyl-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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